Preliminary Anticancer Activity: N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide vs. Standard Chemotherapeutics in Breast Cancer Cell Proliferation
In a preliminary screen, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exhibited an IC50 of 10 µM against a breast cancer cell line, outperforming standard chemotherapeutics in the same assay . While this is a cross-study comparable observation without a direct head-to-head comparator in the same publication, it benchmarks the compound's potency against established agents. The evidence is derived from a synthesis and biological evaluation study of related benzothiazole derivatives, which identified the 5,6-dimethoxy substitution pattern as crucial for enhanced cytotoxicity .
| Evidence Dimension | Antiproliferative activity (IC50) against breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 10 µM (cell line not specified in abstract) |
| Comparator Or Baseline | Standard chemotherapeutics (not specified); data sourced from Benchchem summary of a primary synthesis and screening study |
| Quantified Difference | The target compound showed enhanced potency relative to the unspecified standard chemotherapeutics at the tested concentration. Exact fold-difference cannot be calculated without raw comparator data. |
| Conditions | In vitro cell proliferation assay using a breast cancer cell line; experimental details (incubation time, endpoint) not provided in the aggregated source . |
Why This Matters
For researchers screening benzothiazole libraries for anticancer leads, the 10 µM IC50 benchmark against standard chemotherapeutics provides a quantitative baseline for prioritizing this compound over structurally similar but untested 5,6-dimethoxy analogs.
